

Application Notes and Protocols for Darunavir in Antiviral Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of darunavir, a potent second-generation HIV-1 protease inhibitor, in antiviral research. Darunavir is the active component of Rezolsta® (darunavir/cobicistat), where cobicistat acts as a pharmacokinetic enhancer.[1][2] This document details its mechanism of action, provides quantitative data on its antiviral activity, and outlines detailed protocols for key experimental assays.

Mechanism of Action

Darunavir is a nonpeptidic inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[3][4][5] The HIV-1 protease is responsible for cleaving newly synthesized polyproteins into functional viral proteins, a process essential for the maturation of infectious virions.[5] Darunavir binds with high affinity to the active site of the HIV-1 protease, preventing the processing of these polyproteins and resulting in the production of immature, non-infectious viral particles.[5][6]

A key feature of darunavir is its ability to form extensive hydrogen bonds with the backbone of the protease active site.[3] This strong interaction contributes to its high potency and its ability to inhibit a wide range of protease inhibitor-resistant HIV-1 strains.[3][4]



Cobicistat, the other component of Rezolsta®, has no direct antiviral activity.[1][2] It is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes.[7][8][9] By inhibiting CYP3A-mediated metabolism, cobicistat increases the systemic exposure and prolongs the half-life of darunavir, thereby "boosting" its antiviral efficacy.[7][8][9]

Fig 1. Darunavir inhibits HIV-1 protease, preventing polyprotein cleavage.

Quantitative Antiviral Activity Data

The antiviral potency of darunavir has been evaluated in various in vitro studies against both wild-type and protease inhibitor-resistant strains of HIV-1. The following tables summarize key quantitative data.

Table 1: In Vitro Antiviral Activity of Darunavir against Wild-Type HIV-1

Cell Line	Virus Strain	Assay Type	Parameter	Value (nM)	Reference
СЕМ	HIV-1 LAI	Antiviral Assay	ID50	1.2	[7]
CEM	HIV-1 LAI	Antiviral Assay	ID50	4.7	[7]
MT-4	HIV-1 HXB2	MTT Assay	IC50	11	[1]
MT-4	HIV-1 HXB2	MTT Assay	EC50	12	[1]
-	Wild-Type HIV-1	Antiviral Assay	EC50	1-5	[6]
-	Wild-Type HIV-1	Antiviral Assay	EC90	2.7-13	[6]
-	HIV-1 LAI	Antiviral Assay	EC50	3	[6]
-	HIV-1 Ba-L	Antiviral Assay	EC50	3	[6]

Table 2: In Vitro Cytotoxicity of Darunavir



Cell Line	Assay Type	Parameter	Value (µM)	Reference
CEM	Cytotoxicity Assay	TD50	>100	[7]
-	Cytotoxicity Assay	-	No cytotoxicity up to 100 μM	[6]
Vero	MTT Assay	% Viability at 10 μΜ	>90%	[3]
293T	MTT Assay	% Viability at 10 μΜ	>90%	[3]

Table 3: Enzyme Inhibitory Potency of Darunavir

Enzyme	Assay Type	Parameter	Value (pM)	Reference
HIV-1 Protease	Enzyme Inhibition	Ki	16	[7]
HIV-1 Protease	Enzyme Inhibition	Ki	14	[7]

Experimental Protocols HIV-1 p24 Antigen Capture ELISA for Antiviral Activity

This assay quantifies the amount of HIV-1 p24 core antigen in cell culture supernatants, which is a direct measure of viral replication.

Materials:

- HIV-1 permissive cell line (e.g., MT-4, CEM)
- Complete cell culture medium
- HIV-1 laboratory strain (e.g., HIV-1 LAI, NL4-3)
- Darunavir stock solution (in DMSO)

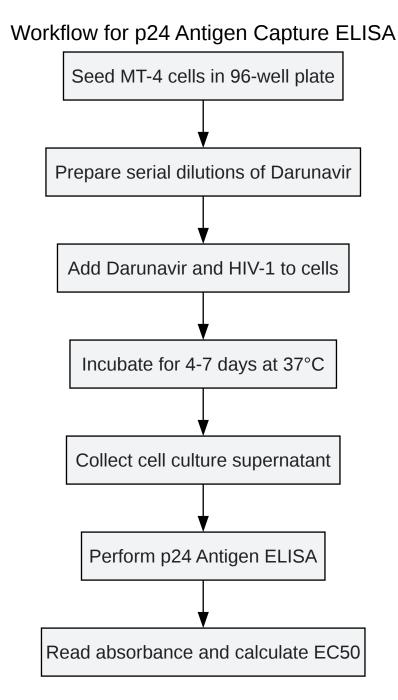


- 96-well cell culture plates
- Commercially available HIV-1 p24 Antigen ELISA kit
- Plate reader

Protocol:

- Cell Seeding: Seed MT-4 cells at a density of 1 x 10⁵ cells/mL in a 96-well plate in a final volume of 100 μL of complete medium per well.
- Compound Preparation: Prepare serial dilutions of darunavir in complete medium. The final DMSO concentration should be kept below 0.5%.
- Infection and Treatment: Add 50 μ L of the diluted darunavir to the cells. Immediately after, add 50 μ L of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well. Include virus-only and cell-only controls.
- Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days.
- Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant.
- p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the
 manufacturer's instructions. This typically involves lysing the virus to release the p24 antigen,
 capturing the antigen on an antibody-coated plate, and detecting it with a secondary
 antibody conjugated to an enzyme that produces a colorimetric signal.
- Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader.
 Calculate the concentration of p24 antigen in each well using a standard curve. Determine the EC50 value of darunavir by plotting the percentage of p24 inhibition against the drug concentration.





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Fig 2. Experimental workflow for the HIV-1 p24 antigen capture assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.



Materials:

- Cell line of interest (e.g., MT-4, Vero, 293T)
- · Complete cell culture medium
- Darunavir stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Plate reader

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density to ensure they are in the exponential growth phase at the end of the assay.
- Compound Addition: Add serial dilutions of darunavir to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a 5%
 CO2 incubator.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
 During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the CC50 (50% cytotoxic concentration) by plotting cell



viability against the drug concentration.

Genotypic Resistance Assay

This assay identifies mutations in the HIV-1 protease gene that are associated with resistance to darunavir.

Materials:

- Plasma from HIV-1 infected patients or supernatant from in vitro resistance selection experiments
- Viral RNA extraction kit
- Reverse transcriptase and PCR reagents
- Primers flanking the HIV-1 protease gene
- Sanger sequencing reagents and access to a sequencer
- Sequence analysis software and a resistance mutation database (e.g., Stanford HIV Drug Resistance Database)

Protocol:

- RNA Extraction: Extract viral RNA from plasma or cell culture supernatant.
- RT-PCR: Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into cDNA and then amplify the protease gene region.
- PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.
- Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.
- Sequence Analysis: Assemble the forward and reverse sequences and compare the consensus sequence to a wild-type reference sequence to identify mutations.

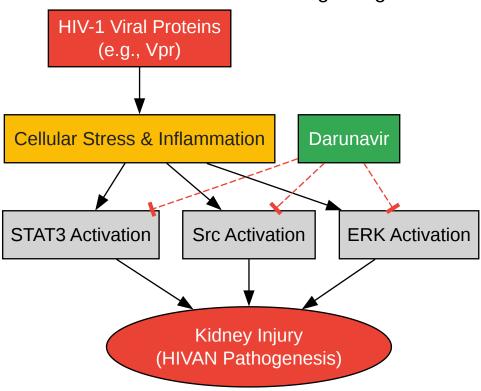


Resistance Interpretation: Use a resistance database to determine if the identified mutations
are associated with darunavir resistance. The key darunavir resistance-associated mutations
(RAMs) include V11I, V32I, L33F, I47V, I50V, I54L/M, T74P, L76V, I84V, and L89V.[9]

Signaling Pathways Modulated by Darunavir

Beyond its direct antiviral effect, darunavir has been shown to have off-target effects on host cell signaling pathways. In the context of HIV-associated nephropathy (HIVAN), darunavir can attenuate HIV-induced kidney injury through mechanisms independent of its protease inhibition. [10] Specifically, darunavir has been observed to suppress the activation of STAT3, Src, and ERK signaling pathways in renal epithelial cells.[10] This suggests that darunavir may have anti-inflammatory or other cytoprotective effects.

Darunavir's Effect on Host Cell Signaling in HIVAN



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